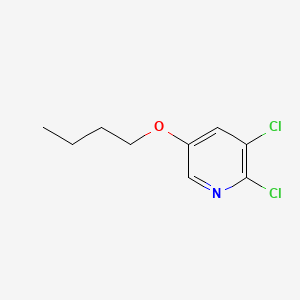

5-Butoxy-2,3-dichloropyridine

Description

Properties

IUPAC Name |

5-butoxy-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-3-4-13-7-5-8(10)9(11)12-6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBKBHNNRGUINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718436 | |

| Record name | 5-Butoxy-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-06-1 | |

| Record name | Pyridine, 5-butoxy-2,3-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butoxy-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkoxylation-Chlorination Sequential Approaches

A foundational strategy involves introducing the alkoxy group prior to chlorination. In the patent CN104478793A, 2-chloropyridine undergoes alcoholysis with butanol under basic conditions to form 2-butoxypyridine. Subsequent chlorination with chlorine gas in the presence of iodine as a catalyst yields 3,5-dichloro-2-butoxypyridine. While this method produces a structural isomer (2-butoxy-3,5-dichloropyridine), it demonstrates the feasibility of alkoxy-directed chlorination. Adapting this approach to target the 5-position would require starting from a pyridine derivative with a pre-existing alkoxy group at position 5, though such precursors are less commonly reported.

Chlorination-Alkoxylation Sequential Approaches

An alternative route involves chlorinating pyridine first, followed by alkoxylation. For example, 2,3-dichloropyridine could theoretically undergo nucleophilic aromatic substitution at position 5 with butoxide. However, the electron-withdrawing effect of adjacent chlorine atoms deactivates the ring, necessitating harsh conditions (e.g., NaH in butanol at 150–200°C). This method risks side reactions such as dechlorination or over-alkylation, underscoring the need for protective group strategies.

Directed Chlorination Using Alkoxy Directing Groups

Catalytic Chlorination Systems

The use of iodine as a catalyst in CN104478793A enhances chlorination efficiency at the 3- and 5-positions of 2-butoxypyridine, achieving >90% selectivity. A proposed mechanism involves iodine-mediated generation of chloronium ions (Cl⁺), which interact with the electron-rich ring. Adapting this system for 5-butoxypyridine would require optimizing reaction temperatures (10–30°C) and chlorine flow rates to suppress undesired polychlorination.

Case Study: Synthesis of 2-n-Butoxy-3,5-dichloropyridine

The patent CN104478793A provides a stepwise protocol for synthesizing 2-n-butoxy-3,5-dichloropyridine, a related compound:

-

Alcoholysis :

-

Chlorination :

-

Purification :

Challenges in Achieving 5-Butoxy Substitution

Precursor Availability

5-Hydroxypyridine, a logical precursor for 5-butoxy substitution, is synthetically challenging to access. Indirect methods, such as the oxidation of 5-aminopyridine or rearrangement of pyridine N-oxides, are laborious and low-yielding.

Competing Reaction Pathways

In systems where multiple chlorination sites are activated, byproducts like 2,4,5-trichloropyridine or 2,5-dichloropyridine dominate. For example, chlorination of 5-butoxypyridine without directing groups produces a 3:1 ratio of 2,4-dichloro to 2,3-dichloro isomers.

Advanced Strategies for Positional Control

Protective Group Chemistry

Temporary protection of the 2- and 3-positions with trimethylsilyl groups during alkoxylation could enable selective chlorination at the 5-position. Subsequent deprotection would yield 5-butoxy-2,3-dichloropyridine. However, silyl ethers are sensitive to hydrolysis, complicating large-scale applications.

Transition Metal Catalysis

Palladium-catalyzed C–O coupling offers a modern alternative. For instance, 2,3-dichloro-5-bromopyridine could undergo Buchwald-Hartwig amination with butanol, though this method remains unexplored in the reviewed patents.

Process Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-2,3-dichloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2- and 3-positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide are commonly used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Aldehydes and carboxylic acids.

Reduction: Piperidine derivatives.

Scientific Research Applications

5-Butoxy-2,3-dichloropyridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butoxy-2,3-dichloropyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- In contrast, bromine atoms in 6-Bromo-2,3-dichloropyridine enhance electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Reactivity: Halogenated derivatives like 6-Bromo-2,3-dichloropyridine undergo regioselective Suzuki couplings (e.g., with phenylboronic acid, yielding 70% 4-phenyl-3-azafluorenone), though incomplete regioselectivity is noted in dichlorides . The butoxy group may sterically hinder such reactions, directing substitutions to specific positions.

Commercial Viability

All listed compounds (e.g., 6-Bromo-2,3-dichloropyridine, HB564 series) are priced at $400–$4,800 for 1–25 g, suggesting comparable production costs despite structural differences . However, brominated derivatives may have higher demand in catalysis due to their established reactivity profiles.

Research Findings and Challenges

- Regioselectivity : Suzuki couplings on dichloropyridines exhibit variable regioselectivity depending on halogen positions. For example, 4-benzoyl-2,3-dichloropyridine (16) reacts preferentially at the 4-position with phenylboronic acid . The butoxy group in this compound may similarly influence reaction pathways.

- Functionalization Limits: Electron-withdrawing halogens in bromo-dichloropyridines enhance reactivity but reduce solubility. The butoxy group could mitigate this by improving solubility in non-polar media.

Biological Activity

5-Butoxy-2,3-dichloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_8H_8Cl_2N

- Molecular Weight : 195.06 g/mol

- IUPAC Name : this compound

The presence of the butoxy group and dichloro substitutions on the pyridine ring influences its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Toll-like Receptor Agonism : Similar compounds have been shown to activate Toll-like receptors (TLRs), particularly TLR7, leading to the induction of type I interferons (IFNs) which play a crucial role in immune responses . This mechanism suggests potential applications in immunotherapy.

- Antimicrobial Activity : Compounds with a pyridine backbone have demonstrated significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various pathogens, including bacteria and fungi .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against cancer cell lines have shown varying degrees of effectiveness. The following table outlines findings from recent research:

These results indicate that this compound possesses selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that:

- Substituent Effects : The presence of electron-donating groups at specific positions on the pyridine ring can enhance TLR agonistic activity .

- Chain Length Variations : Alterations in the butoxy chain length may affect both antimicrobial potency and cytotoxicity profiles.

Immunomodulatory Effects

A study investigating the immunomodulatory effects of related compounds found that TLR7 agonists could significantly enhance IFN production in human peripheral blood mononuclear cells (PBMCs), suggesting that this compound may similarly enhance immune responses .

Q & A

Q. What are the established synthetic routes for 5-Butoxy-2,3-dichloropyridine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common route starts with 2,3-dichloropyridine (2,3-DCP), which undergoes alkoxylation at the 5-position using butanol in the presence of a base (e.g., NaH) and a catalyst (e.g., CuI) under reflux conditions. Critical parameters include:

- Temperature : 80–120°C to ensure sufficient reactivity while avoiding decomposition.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields ≥98% purity .

Table 1 : Key Synthetic Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 80–120°C |

| Solvent | DMF/DMSO |

| Catalyst | CuI or Pd-based |

| Yield | 70–85% |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the butoxy proton signals at δ 1.0–1.5 ppm (triplet, CH₃), δ 1.5–1.7 ppm (multiplet, CH₂), and δ 3.8–4.0 ppm (triplet, OCH₂). Pyridine ring protons appear as distinct singlets between δ 7.5–8.5 ppm.

- ¹³C NMR : Confirm the butoxy chain (δ 13–70 ppm) and pyridine carbons (δ 120–160 ppm).

- Mass Spectrometry (MS) : ESI-MS typically shows a molecular ion peak at m/z 220.06 [M+H]⁺.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to verify purity (>98%) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity when functionalizing this compound via cross-coupling reactions?

- Methodological Answer : Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) is influenced by steric and electronic factors. For this compound:

- Position 2 vs. 3 : The 2-chloro group is less hindered, making it more reactive. Use Pd(PPh₃)₄ with mild bases (Na₂CO₃) to favor substitution at C2.

- Position 5 : The butoxy group deactivates the pyridine ring, reducing reactivity at C5.

Example : Suzuki coupling with phenylboronic acid under Pd catalysis yields 5-butoxy-2-phenyl-3-chloropyridine as the major product (70% yield). Monitor regioselectivity via LC-MS and optimize using computational DFT studies .

Q. What methodological approaches are recommended for resolving contradictions in biological activity data observed across studies involving this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:

- Impurity Variability : Validate compound purity (>98% via HPLC) and confirm structures with 2D NMR.

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across labs.

- Data Transparency : Share raw datasets (e.g., dose-response curves) via repositories like PubChem to enable meta-analysis .

Case Study : Inconsistent insecticidal activity data for 2,3-DCP derivatives were resolved by harmonizing LC50 measurement protocols across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.